Dhp-218 vs. Nifedipine: 7x to 30x Superior Antihypertensive Potency Across Species
Dhp-218 exhibits significantly greater antihypertensive potency than nifedipine across multiple normotensive and hypertensive animal models. In spontaneously hypertensive rats (SHR), Dhp-218 was approximately 7 times more potent [1]. This potency advantage is magnified in larger mammals: in normotensive cats, Dhp-218 was >10 times more potent, and in normotensive dogs, it was >30 times more potent than nifedipine [2].
| Evidence Dimension | Antihypertensive potency (effective dose required to lower blood pressure) |
|---|---|
| Target Compound Data | Effective at 0.1 mg/kg (SHR), >1 mg/kg (normotensive rats); >10x (cats), >30x (dogs) more potent than nifedipine |
| Comparator Or Baseline | Nifedipine: Effective dose ~0.7 mg/kg (SHR); baseline potency in cats and dogs defined as 1x |
| Quantified Difference | 7-fold (SHR), >10-fold (cats), >30-fold (dogs) |
| Conditions | In vivo: spontaneously hypertensive rats (SHR), normotensive cats, and normotensive dogs; intravenous administration |
Why This Matters
This multi-species potency advantage translates to potentially lower dosing requirements, offering a path to reduced side effects and improved patient compliance.
- [1] Synthesis and Antihypertensive Activities of 1,4-Dihydropyridine-5-phosphonate Derivatives. II. Chemical and Pharmaceutical Bulletin. 1987;35(10):4144-4154. View Source
- [2] Kimura Y, et al. Antihypertensive effects of a new dihydropyridine calcium antagonist. Arzneimittelforschung. 1986 Sep;36(9):1329-35. PMID: 3790182. View Source
